![molecular formula C36H54AlCl3N2O2 B12442203 aluminium(3+) 2,4-di-tert-butyl-6-[(E)-{[(1S,2S)-2-[(E)-[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino]cyclohexyl]imino}methyl]phenol trichloride](/img/structure/B12442203.png)
aluminium(3+) 2,4-di-tert-butyl-6-[(E)-{[(1S,2S)-2-[(E)-[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino]cyclohexyl]imino}methyl]phenol trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum, chloro[2,2’-[(1S,2S)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]-, (SP-5-13)- is a complex organometallic compound. It features a central aluminum atom coordinated with a chloro ligand and a bis(phenolato) ligand system derived from 4,6-bis(1,1-dimethylethyl)phenol. The compound is notable for its stereochemistry, with the (1S,2S)-1,2-cyclohexanediyl backbone providing a chiral environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum, chloro[2,2’-[(1S,2S)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]-, (SP-5-13)- typically involves the reaction of aluminum chloride with the ligand precursor. The ligand precursor is synthesized by condensing 4,6-bis(1,1-dimethylethyl)phenol with (1S,2S)-1,2-diaminocyclohexane. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane, and requires careful control of temperature and stoichiometry to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality of the ligand precursor, and employing continuous flow reactors to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Aluminum, chloro[2,2’-[(1S,2S)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]-, (SP-5-13)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of aluminum oxides.
Reduction: Reduction reactions can convert the aluminum center to a lower oxidation state.
Substitution: The chloro ligand can be substituted with other ligands, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds with different functional groups.
Scientific Research Applications
Aluminum, chloro[2,2’-[(1S,2S)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]-, (SP-5-13)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in polymerization and cross-coupling reactions.
Biology: The compound’s chiral environment makes it useful in studying enantioselective processes and developing chiral drugs.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the production of high-performance materials, such as advanced polymers and composites.
Mechanism of Action
The mechanism of action of Aluminum, chloro[2,2’-[(1S,2S)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]-, (SP-5-13)- involves its ability to coordinate with various substrates through its aluminum center. This coordination can activate substrates towards specific reactions, such as polymerization or cross-coupling. The chiral environment provided by the (1S,2S)-1,2-cyclohexanediyl backbone can induce enantioselectivity in these reactions, making it a valuable tool in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
- Aluminum, chloro[2,2’-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]- : This compound is similar but has the opposite stereochemistry, which can lead to different enantioselective properties.
- Aluminum, dichloro[2,2’-[(1S,2S)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]- : This compound has two chloro ligands instead of one, affecting its reactivity and coordination properties.
Uniqueness
The uniqueness of Aluminum, chloro[2,2’-[(1S,2S)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]-, (SP-5-13)- lies in its specific chiral environment and the ability to induce enantioselectivity in various reactions. This makes it particularly valuable in asymmetric synthesis and the development of chiral materials and drugs.
Properties
Molecular Formula |
C36H54AlCl3N2O2 |
|---|---|
Molecular Weight |
680.2 g/mol |
IUPAC Name |
aluminum;2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;trichloride |
InChI |
InChI=1S/C36H54N2O2.Al.3ClH/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;;;/h17-22,29-30,39-40H,13-16H2,1-12H3;;3*1H/q;+3;;;/p-3/t29-,30-;;;;/m0..../s1 |
InChI Key |
LLAWSRITXLDNBP-FTKQXCDWSA-K |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Al+3].[Cl-].[Cl-].[Cl-] |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Al+3].[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




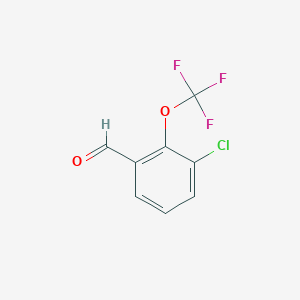
![[1-(1-Benzofuran-2-yl)ethyl]hydrazine](/img/structure/B12442140.png)
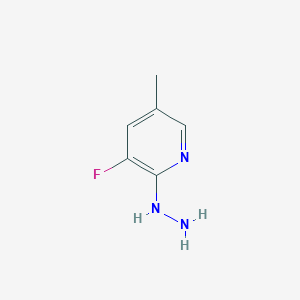
![(1S,2R,4Ar,6aR,6bS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12442153.png)
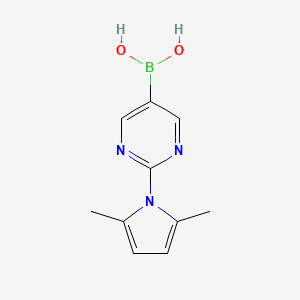
![[(2,4,5-Trimethoxyphenyl)methyl]hydrazine](/img/structure/B12442171.png)
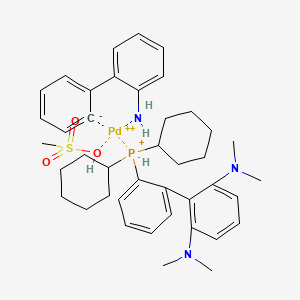
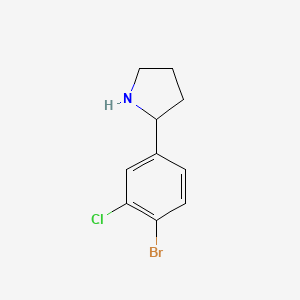

![2-Phenylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12442183.png)
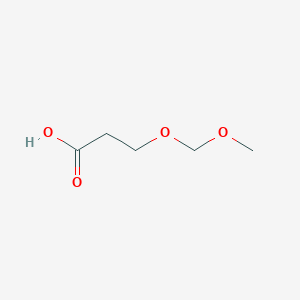
![10-Hydroxy-5,9-dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12442197.png)
